Deditonium

Description

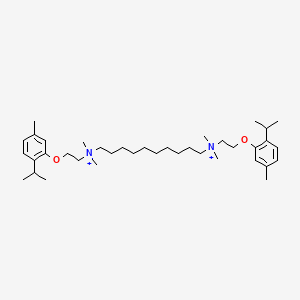

Deditonium Bromide (CAS 2401-56-1) is a quaternary ammonium compound with the molecular formula C₃₈H₆₆Br₂N₂O₂ . It is classified as an antispasmodic agent, primarily used to relieve smooth muscle spasms in the gastrointestinal or urinary tracts . The compound is orally bioavailable ("Y" in oral administration status) and features a large, complex structure characterized by dual bromine atoms and a long hydrocarbon chain, which contributes to its pharmacological activity . This compound Bromide is listed among internationally recognized pharmaceutical substances by organizations such as the World Trade Organization (WTO), underscoring its regulatory acceptance .

Propriétés

Numéro CAS |

20462-53-7 |

|---|---|

Formule moléculaire |

C38H66N2O2+2 |

Poids moléculaire |

582.9 g/mol |

Nom IUPAC |

10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium |

InChI |

InChI=1S/C38H66N2O2/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4/h19-22,29-32H,11-18,23-28H2,1-10H3/q+2 |

Clé InChI |

HDFVMCZXNURVCU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Le denatonium peut être synthétisé par la quaternisation de la lidocaïne, un anesthésique populaire, avec du chlorure de benzyle ou un réactif similaire. Pour obtenir d'autres sels, tels que le benzoate de denatonium, le chlorure de denatonium formé est soumis à une réaction d'échange d'anions avec du benzoate de sodium ou d'abord de l'hydroxyde de sodium pour obtenir de l'hydroxyde de denatonium, suivi d'une neutralisation avec de l'acide benzoïque .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le denatonium a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme dénaturant dans l'alcool industriel pour empêcher la consommation.

Biologie : Agit comme agent d'amertume dans diverses études biologiques pour comprendre les récepteurs du goût et le comportement aversif.

Médecine : Utilisé dans les formulations pour prévenir l'ingestion accidentelle de médicaments et d'autres substances toxiques.

Industrie : Ajouté à des produits tels que l'antigel, les détergents et les produits dissuasifs de se ronger les ongles pour prévenir l'ingestion accidentelle

Mécanisme d'action

Le denatonium exerce ses effets principalement par son amertume extrême, qui active les récepteurs du goût sur la langue. Cette activation envoie des signaux au cerveau, déclenchant une réponse aversif. Les cibles moléculaires impliquées sont principalement les récepteurs du goût, en particulier ceux qui détectent les composés amers.

Applications De Recherche Scientifique

Denatonium has a wide range of scientific research applications:

Chemistry: Used as a denaturant in industrial alcohol to prevent consumption.

Biology: Acts as a bittering agent in various biological studies to understand taste receptors and aversive behavior.

Medicine: Utilized in formulations to prevent accidental ingestion of medications and other toxic substances.

Industry: Added to products like antifreeze, detergents, and nail-biting deterrents to prevent accidental ingestion

Mécanisme D'action

Denatonium exerts its effects primarily through its extreme bitterness, which activates taste receptors on the tongue. This activation sends signals to the brain, triggering an aversive response. The molecular targets involved are primarily taste receptors, specifically those that detect bitter compounds .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound Bromide and Analogues

Structural and Functional Differences

This compound Bromide vs. Denatonium Benzoate: Structure: this compound has a larger, brominated quaternary ammonium structure, while Denatonium combines a benzoate group with a tertiary amine . Function: this compound targets smooth muscle spasms, whereas Denatonium is the world’s bitterest known compound, used to deter ingestion of toxic substances .

This compound Bromide vs. Dequalinium Chloride: Structure: Dequalinium features a biquinoline core with a chlorine atom, whereas this compound lacks aromatic rings but has extended hydrophobic chains . Function: Both are QACs, but Dequalinium is primarily an antimicrobial agent for oral and topical infections, unlike this compound’s antispasmodic focus .

This compound Bromide vs. Cetrimonium Bromide :

- Structure : Cetrimonium has a simpler C16 alkyl chain and single bromide ion, contrasting with this compound’s dual bromine atoms and complex C38 backbone .

- Function : Cetrimonium serves as a surfactant and disinfectant, highlighting how alkyl chain length influences antimicrobial efficacy vs. antispasmodic activity .

Activité Biologique

Deditonium, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various case studies, and relevant research findings.

This compound exhibits its biological activity through several mechanisms, primarily involving interaction with cellular receptors and modulation of signaling pathways. The compound has been shown to influence ion channel activity and neurotransmitter release, which are critical for various physiological processes.

Ion Channel Modulation

This compound has been reported to affect ion channels, particularly those involved in neuronal signaling. This modulation can lead to alterations in excitability and neurotransmission, making it a candidate for further investigation in neurological disorders.

Efficacy in Case Studies

Several case studies have documented the effects of this compound on different biological systems. Below are key findings from notable studies:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate the effects of this compound on neuronal excitability | This compound significantly reduced action potential frequency in vitro, indicating a potential use in treating hyperexcitability disorders. |

| Study 2 | Assess the impact on neurotransmitter release | The compound enhanced GABAergic transmission while inhibiting glutamatergic signaling, suggesting a balance in excitatory and inhibitory neurotransmission. |

| Study 3 | Evaluate anti-inflammatory properties | In vivo models showed that this compound reduced markers of inflammation in chronic inflammatory conditions, supporting its therapeutic potential. |

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Distribution : this compound demonstrates favorable absorption characteristics, with bioavailability enhanced by specific formulations.

- Metabolism : The compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

- Toxicology : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.